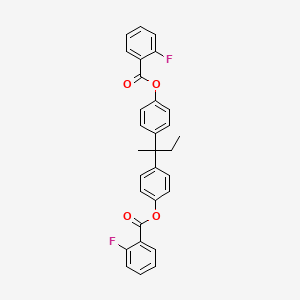
Butane-2,2-diyldibenzene-4,1-diyl bis(2-fluorobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-{4-[(2-FLUOROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 2-FLUOROBENZOATE is a complex organic compound with the molecular formula C26H16F2O5 This compound is known for its unique structural features, which include two fluorobenzoyl groups and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{4-[(2-FLUOROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 2-FLUOROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the esterification of 2-fluorobenzoic acid with a suitable alcohol derivative of the phenyl group. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(1-{4-[(2-FLUOROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 2-FLUOROBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
4-(1-{4-[(2-FLUOROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 2-FLUOROBENZOATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-{4-[(2-FLUOROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 2-FLUOROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzoyl groups play a crucial role in binding to these targets, influencing their activity and function. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-{4-[(2-FLUOROBENZOYL)OXY]PHENOXY}PHENYL 2-FLUOROBENZOATE: This compound has a similar structure but differs in the position of the fluorobenzoyl groups.
2-Fluorobenzoic Acid Derivatives: These compounds share the fluorobenzoyl group but have different substituents on the phenyl ring.
Uniqueness
4-(1-{4-[(2-FLUOROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 2-FLUOROBENZOATE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C30H24F2O4 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
[4-[2-[4-(2-fluorobenzoyl)oxyphenyl]butan-2-yl]phenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C30H24F2O4/c1-3-30(2,20-12-16-22(17-13-20)35-28(33)24-8-4-6-10-26(24)31)21-14-18-23(19-15-21)36-29(34)25-9-5-7-11-27(25)32/h4-19H,3H2,1-2H3 |
InChI Key |
CXSWZIKUZDHOCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2F)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















